molecular formula C9H12ClN3O B14806056 2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol

2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol

Cat. No.: B14806056
M. Wt: 213.66 g/mol
InChI Key: MCKBYIZPGFJNFU-UHFFFAOYSA-N
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Description

2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol is a chemical compound that belongs to the class of pyridopyrazine derivatives This compound is characterized by the presence of a pyrido[2,3-b]pyrazine ring system, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of 2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 6-chloro-3-aminopyridine with ethylene glycol in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of biological processes and as a probe to investigate enzyme activities.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol can be compared with other similar compounds, such as:

    Pyridopyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Chloropyridine derivatives: These compounds contain a chloro substituent on a pyridine ring and may exhibit similar reactivity and applications.

    Ethanolamine derivatives: These compounds contain an ethan-1-ol group and may have similar chemical reactivity but different biological activities. The uniqueness of 2-[(3S)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethan-1-ol lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-2-1-7-9(13-8)12-6(3-4-14)5-11-7/h1-2,6,11,14H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKBYIZPGFJNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)C=CC(=N2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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